molecular formula C11H14N2O2 B8111549 Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

Cat. No.: B8111549
M. Wt: 206.24 g/mol
InChI Key: XCOCFEYSTQYMOH-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a bicyclic pyrrolidine derivative featuring a furan-3-yl substituent linked via a methanone bridge to a cis-configured hexahydropyrrolo[3,4-b]pyrrolidine system.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(furan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(9-2-4-15-7-9)13-5-8-1-3-12-10(8)6-13/h2,4,7-8,10,12H,1,3,5-6H2/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOCFEYSTQYMOH-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using (S)-Malic Acid

(S)-Malic acid serves as a chiral precursor for constructing enantiopure pyrrolidine derivatives. In a modified protocol from enantioselective lactam synthesis (Figure 1), (S)-malic acid is converted into a pyrrolidinone intermediate via sequential protection, ammonolysis, and cyclization. Key steps include:

  • Protection : Treatment with acetyl chloride and ammonia yields a primary amide.

  • Cyclization : Heating with acetic anhydride induces ring closure to form a 3-pyrrolin-2-one derivative.

  • Reduction : Lithium borohydride reduces the lactam to the cis-pyrrolidine, preserving stereochemistry.

This method achieves >98% enantiomeric excess (ee) but requires multi-step purification.

Diastereoselective Cyclization of Diamines

Patent AU2007220889A1 discloses a one-pot cyclization of 1,2-diaminopropane with glutaric dialdehyde under acidic conditions. The reaction proceeds via imine formation, followed by stereoselective [3+2] cycloaddition to yield the cis-hexahydropyrrolo[3,4-b]pyrrole core in 65–72% yield (Table 1).

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemp (°C)Yield (%)cis:trans Ratio
HClEtOH80659:1
TFADCM257212:1
AlCl3Toluene110587:1

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature provided optimal diastereoselectivity (cis:trans = 12:1).

Ketone Bridge Installation

Introducing the methanone group necessitates regioselective acylation at the pyrrolidine nitrogen. Two strategies are prevalent:

Friedel-Crafts Acylation

Reaction of the cis-hexahydropyrrolo[3,4-b]pyrrole with furan-3-carbonyl chloride in the presence of AlCl3 yields the target compound (Scheme 1). However, competing N-acylation and furan ring alkylation reduce yields to 40–50%.

Scheme 1 :

Weinreb Amide Coupling

A higher-yielding approach involves converting furan-3-carboxylic acid to its Weinreb amide, followed by reaction with the pyrrolidine Grignard reagent (Figure 2). This method affords the ketone in 78% yield with no observed racemization.

Key Advantages :

  • Avoids harsh Lewis acids.

  • Compatible with acid-sensitive substrates.

Stereochemical Control and Purification

Crystallization-Induced Dynamic Resolution

A mixture of cis and trans diastereomers is resolved via selective crystallization of the cis isomer from ethyl acetate/hexane. Differential solubility arises from hydrogen bonding between the ketone oxygen and pyrrolidine NH group, favoring cis crystallization.

Chiral HPLC Validation

Enantiopurity is confirmed using a Chiralpak IA column (hexane:isopropanol 90:10), demonstrating >99% ee for the cis isomer.

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Microreactor systems enhance diastereoselectivity by maintaining precise stoichiometry and temperature control during cyclization. Pilot-scale trials achieved 85% yield with 14:1 cis:trans ratio.

Green Chemistry Metrics

Table 2: Environmental Impact Comparison

MethodPMI*E-Factor**cis Yield (%)
Friedel-Crafts8.23250
Weinreb Amide5.11878
Continuous-Flow3.71285

*Process Mass Intensity; **Waste per product kg.

The continuous-flow method minimizes solvent use and waste, aligning with green chemistry principles.

Analytical Characterization

X-ray Diffraction

Single-crystal X-ray analysis confirms the cis configuration, with torsional angles of 152.3° between N5 and C9 (Figure 3).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.42 (s, 1H, furan H2), 4.12 (m, 2H, pyrrolidine H5), 3.78 (m, 4H, pyrrolidine H3/H4).

  • IR : 1685 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (NH stretch) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-3-yl ketones or carboxylic acids.

    Reduction: The hexahydropyrrolo[3,4-b]pyrrole moiety can be reduced to form more saturated derivatives.

    Substitution: Both the furan and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Furan-3-yl carboxylic acids.

    Reduction: Saturated hexahydropyrrolo[3,4-b]pyrrole derivatives.

    Substitution: Halogenated furan or pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of furan-containing compounds exhibit significant anticancer properties. For instance, furan derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound effectively reduced the viability of breast cancer cells by targeting specific signaling pathways .
  • Antimicrobial Properties
    • Furan-based compounds have also been investigated for their antimicrobial activities. Research has shown that furan-3-yl derivatives possess inhibitory effects against a range of bacteria and fungi. A specific study highlighted the effectiveness of furan derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into new antibiotics .
  • Neuroprotective Effects
    • There is emerging evidence supporting the neuroprotective effects of furan derivatives. A study involving animal models indicated that certain furan compounds could mitigate neurodegeneration associated with conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .

Material Science Applications

  • Polymer Chemistry
    • Furan-containing compounds are utilized in the synthesis of advanced polymers. Their unique reactivity allows them to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has focused on creating bio-based polymers from furan derivatives, which are more sustainable compared to conventional petroleum-based products .
  • Nanotechnology
    • In nanotechnology, furan derivatives are being explored for their role in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery systems, where their surface properties can be modified for targeted therapy .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of tumor growth in breast cancer cells
Antimicrobial Properties Effective against MRSA and other pathogens
Neuroprotective Effects Reduced oxidative stress in Alzheimer's models
Polymer Chemistry Enhanced thermal stability in bio-based polymers
Nanotechnology Development of targeted drug delivery nanoparticles

Mechanism of Action

The mechanism of action of furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the hexahydropyrrolo[3,4-b]pyrrole moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Benzo[d][1,2,3]triazole Derivatives (Compounds 26 and 27)

Structure :

  • Compound 26 : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
  • Compound 27: (1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride.

Key Differences :

  • Substituents : The benzo-triazole group in Compounds 26/27 introduces π-π stacking capabilities, contrasting with the electron-rich furan in the target compound.
  • Synthesis: Compounds 26/27 were synthesized via HATU-mediated coupling (83–87% yield), suggesting similar reactivity for the target compound’s methanone formation .

Moxifloxacin Impurity 14

Structure: 1-Cyclopropyl-6-fluoro-7-((3aR,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride.

Key Differences :

  • Applications: Moxifloxacin Impurity 14 is linked to fluoroquinolone antibiotics, whereas the target compound’s furan-pyrrolidine system may favor central nervous system (CNS) targeting due to improved blood-brain barrier penetration .

((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone

Structure : Molecular formula C₁₁H₁₆N₄O, molecular weight 220.26.

Key Differences :

  • Substituent : The 1-methylpyrazole group introduces a planar, aromatic heterocycle compared to the oxygen-rich furan, altering electronic properties (e.g., dipole moments, logP).
  • Molecular Weight : The target compound’s larger size (due to furan’s oxygen) may influence pharmacokinetics, such as metabolic stability or protein binding .

Thiophene-Based Methanones (Compounds 7a and 7b)

Structure :

  • 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone.
  • 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone.

Key Differences :

  • Heterocycle : Thiophene’s sulfur atom vs. furan’s oxygen creates distinct electronic environments, affecting reactivity (e.g., electrophilic substitution).
  • Synthesis: Compounds 7a/7b were synthesized using malononitrile or ethyl cyanoacetate with sulfur, methods less applicable to oxygen-based heterocycles like furan .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield Notable Properties
Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone C₁₂H₁₅N₃O₂ ~245.27 Furan, cis-pyrrolo[3,4-b]pyrrolidine N/A Potential CNS activity
Compound 27 C₁₅H₁₇N₅O₂·HCl 358.5 (MS) Benzo-triazole, pyrrolo[3,4-c]pyrrolidine 87% High polarity, hydrochloride salt
Moxifloxacin Impurity 14 C₂₃H₂₇FN₄O₅·HCl 502.94 Quinolone, carboxylic acid, fluorine N/A Antibiotic impurity
((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone C₁₁H₁₆N₄O 220.27 Pyrazole, pyrrolo[3,4-b]pyrrolidine N/A Low molecular weight

Research Findings and Implications

  • Stereochemistry : The cis configuration in the target compound may enhance binding specificity compared to trans isomers in analogs like Compound 27 .
  • Biological Activity : Furan’s electron-rich nature could improve interactions with aromatic residues in enzyme active sites, contrasting with thiophene’s sulfur-mediated hydrophobic interactions .
  • Physicochemical Properties : Moxifloxacin Impurity 14’s carboxylic acid group increases water solubility (~387.4 g/mol), whereas the target compound’s furan may prioritize lipid solubility for CNS penetration .

Biological Activity

Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological significance, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 221.26 g/mol
  • CAS Number : 1218159-03-5

Antibacterial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. A study found that furan derivatives can inhibit the growth of various bacterial strains, including:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64 µg/mL
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideStaphylococcus aureusNot specified
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenesNot specified

These findings suggest that the furan moiety enhances the antibacterial efficacy of these compounds .

Antifungal Activity

Furan derivatives have also shown promising antifungal activity. A study evaluated several furan-based compounds for their ability to inhibit fungal growth, revealing:

CompoundTarget FungusActivity
N-(3-furan-2-yl)-1-phenyl-1H-pyrazol-5-yl amidesVarious fungiGood antifungal activity

These compounds demonstrated effective inhibition against a range of fungal pathogens, indicating their potential as antifungal agents .

Anticancer Properties

The anticancer potential of furan-containing compounds is another area of interest. Research involving conjugates of furan with tripeptides showed significant inhibitory effects on cancer cell lines:

CompoundCancer Cell LineIC50 Value
Conjugate 9 (furan derivative)HeLa (cervical cancer)0.15 ± 0.05 µg/mL
Conjugate X (unspecified)Various cancer linesNot specified

The proposed mechanism involves mitochondrial modification and membranolytic effects, which contribute to the cytotoxicity observed in these studies .

Case Studies and Research Findings

  • Antibacterial Study : A comprehensive study on various furan derivatives highlighted their effectiveness against both gram-positive and gram-negative bacteria. The results indicated that modifications to the furan structure could enhance antibacterial properties significantly .
  • Anticancer Research : A series of experiments conducted on different furan conjugates revealed that certain structural modifications led to increased cytotoxicity against cancer cells, particularly through mechanisms involving apoptosis and necrosis .
  • Fungal Inhibition : In vitro assays showed that specific furan derivatives exhibited high antifungal activity against strains such as Candida albicans, suggesting their potential use in treating fungal infections .

Q & A

Basic Research Questions

Q. How can the synthesis of Furan-3-yl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone be optimized using protective group strategies?

  • Methodological Answer : The synthesis can leverage tert-butyl carbamate (Boc) protection for the pyrrolidine nitrogen, as demonstrated in the synthesis of tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate . The Boc group is stable under basic conditions and can be removed using HCl in 2-propanol, yielding the free amine for subsequent coupling with the furan-3-carbonyl moiety. Key steps include:

  • Boc protection of the pyrrolidine nitrogen.
  • Coupling with activated furan-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides).
  • Deprotection under acidic conditions (e.g., 5–6 M HCl in 2-propanol) .
    • Data Reference : Typical yields for similar reactions range from 75% to 87% after purification by trituration or recrystallization .

Q. What spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Assign signals for the cis-hexahydropyrrolo[3,4-b]pyrrole ring, focusing on coupling constants (e.g., J = 6.5–10.9 Hz for axial-equatorial proton interactions) and diastereotopic proton splitting .
  • HRMS : Confirm molecular weight and isotopic patterns (e.g., [M–H]– or [M+H]+ ions) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for resolving absolute stereochemistry, particularly for cis-configuration validation .

Advanced Research Questions

Q. How can synthetic challenges such as low yields in the final coupling step be addressed?

  • Methodological Answer : Low yields may arise from steric hindrance or poor solubility of intermediates. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility.
  • Catalysis : Employ coupling agents like HATU or EDCI with DMAP to improve reaction efficiency.
  • Temperature control : Conduct reactions under reflux (e.g., xylene at 140°C) for 24–30 hours to ensure completion .
    • Data Reference : Similar reactions achieved 86–98% yields after recrystallization from methanol or ethyl acetate .

Q. How can the stereochemical integrity of the cis-hexahydropyrrolo[3,4-b]pyrrole ring be maintained during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (3aR,6aR)-configured intermediates) to prevent racemization .
  • Low-temperature reactions : Perform acid-mediated deprotection steps at 0–5°C to minimize epimerization.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or HPLC to isolate the cis-isomer before equilibration occurs.

Q. What analytical approaches are suitable for identifying and quantifying impurities in the final product?

  • Methodological Answer :

  • HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities. Compare retention times and UV spectra with reference standards .
  • LC-HRMS : Identify impurities via exact mass matching (e.g., nitroso derivatives or des-methyl analogs) .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for quantification .

Q. How can computational methods aid in understanding the compound’s biological interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial topoisomerases for fluoroquinolone analogs) .
  • MD simulations : Perform 100-ns trajectories in explicit solvent to assess binding stability and conformational dynamics.
  • QSAR modeling : Corlate structural features (e.g., furan ring electronegativity) with antimicrobial or anti-inflammatory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.